

Application Notes and Protocols for DCDAPH in Tissue Staining

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Compound of Interest

Compound Name: DCDAPH
Cat. No.: B15619761

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Introduction

DCDAPH (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for Amyloid- β (A β) plaques and aggregates, making it a valuable tool for neuroscience research, particularly in the study of Alzheimer's disease.^[1] Its fluorescence emission in the far-red spectrum (Excitation/Emission: 597/665 nm in PBS) minimizes interference from tissue autofluorescence, enhancing signal-to-noise ratios.^[1] These application notes provide a detailed protocol for the use of **DCDAPH** in staining A β plaques in brain tissue sections for fluorescence microscopy.

Product Information

Property	Value	Reference
Full Name	1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene	[1]
Alternative Name	DANIR-2c	[1]
Molecular Weight	249.31 g/mol	[1]
Excitation Wavelength	597 nm (in PBS)	[1]
Emission Wavelength	665 nm (in PBS)	[1]
Target	Amyloid- β (A β) plaques and aggregates	[1]
Storage	Store at -20°C, protect from light, especially in solution.	[1]

Experimental Protocols

I. Preparation of DCDAPH Stock Solution

- Reconstitution: **DCDAPH** is a solid. To prepare a stock solution, dissolve it in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to make a 1 mM stock solution, dissolve 249.31 μ g of **DCDAPH** in 1 mL of DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

II. Tissue Preparation

This protocol is suitable for both paraffin-embedded and frozen tissue sections.

A. Paraffin-Embedded Sections:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 10 minutes each).

- Immerse slides in 100% ethanol (2 changes for 10 minutes each).
- Immerse slides in 95% ethanol for 5 minutes.
- Immerse slides in 70% ethanol for 5 minutes.
- Rinse slides in distilled water.

B. Frozen Sections:

- Fixation (if required): Fresh frozen sections may be fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
- Washing: Wash the sections three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.

III. DCDAPH Staining Protocol

Recommended Concentration Range: Based on studies using similar fluorescent probes and derivatives of **DCDAPH**, a starting concentration range of 25 nM to 200 nM is recommended for tissue staining. The optimal concentration should be determined empirically for your specific application and tissue type.

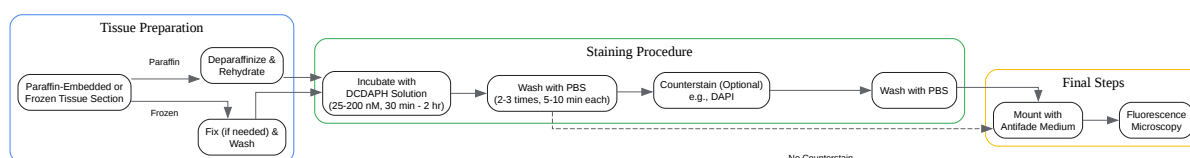
- Preparation of Staining Solution: Dilute the **DCDAPH** stock solution in PBS to the desired final concentration. For example, to make a 100 nM staining solution from a 1 mM stock, perform a 1:10,000 dilution.
- Incubation: Apply the **DCDAPH** staining solution to the tissue sections, ensuring the entire tissue is covered. Incubate in a humidified chamber, protected from light.
 - Incubation Time: A starting incubation time of 30 minutes to 2 hours at room temperature is recommended. Longer incubation times (e.g., overnight at 4°C) may increase signal intensity but could also lead to higher background.
- Washing:
 - Gently wash the sections two to three times with PBS to remove unbound **DCDAPH**. Each wash should be 5-10 minutes.

- Counterstaining (Optional):
 - For nuclear counterstaining, a common choice is DAPI (4',6-diamidino-2-phenylindole).
 - Incubate the sections with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
 - Wash the sections briefly with PBS.
- Mounting:
 - Carefully remove excess PBS from the slide.
 - Mount the coverslip using an aqueous mounting medium, preferably one with an anti-fade agent.
- Imaging:
 - Visualize the stained sections using a fluorescence microscope equipped with appropriate filter sets for **DCDAPH** (Excitation ~597 nm, Emission ~665 nm) and the chosen counterstain (e.g., DAPI: Excitation ~358 nm, Emission ~461 nm).

Data Presentation

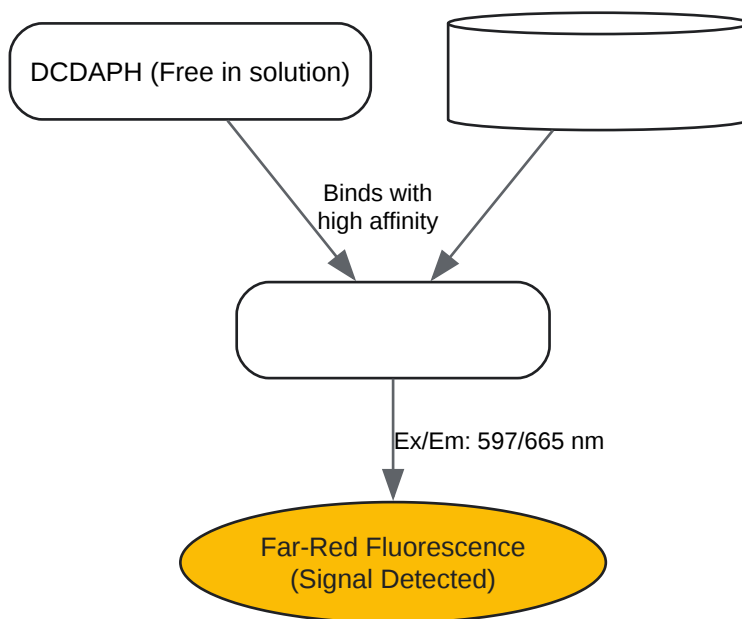
Parameter	Recommended Starting Range	Notes
DCDAPH Concentration	25 nM - 200 nM	Optimal concentration should be determined empirically. Lower concentrations may be sufficient for high-affinity binding to dense plaques.
Incubation Time	30 minutes - 2 hours (RT) or Overnight (4°C)	Longer incubation may increase signal but also background. Optimization is crucial.
Wash Buffer	Phosphate-Buffered Saline (PBS)	---
Number of Washes	2 - 3 times	---
Wash Duration	5 - 10 minutes per wash	---
Counterstain (Optional)	DAPI (e.g., 300 nM)	Other counterstains can be used depending on the experimental design.
Mounting Medium	Aqueous with anti-fade agent	---

Visualizations



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Caption: Experimental workflow for **DCDAPH** tissue staining.



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Caption: Simplified mechanism of **DCDAPH** fluorescence upon binding to Aβ aggregates.

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References

- 1. biotium.com [biotium.com]
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